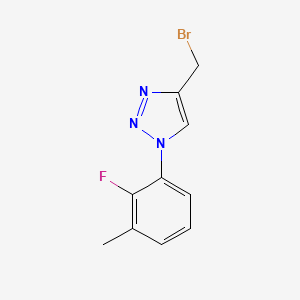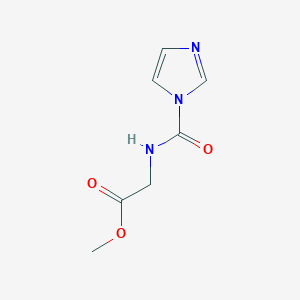
4,6-Dichloro-7-hydroxy-3-methylindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-7-hydroxy-3-methylindan-1-one is a chemical compound with the molecular formula C10H8Cl2O2 and a molecular weight of 231.07 . It is primarily used in proteomics research and is known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one typically involves the chlorination of 7-hydroxy-3-methylindan-1-one. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 4 and 6 positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve large-scale chlorination reactions with stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-7-hydroxy-3-methylindan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted indanones with various functional groups.
Aplicaciones Científicas De Investigación
4,6-Dichloro-7-hydroxy-3-methylindan-1-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-7-hydroxy-3-methylindan-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction and metabolic pathways, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-7-hydroxyindan-1-one
- 4,6-Dichloro-3-methylindan-1-one
- 7-Hydroxy-3-methylindan-1-one
Uniqueness
4,6-Dichloro-7-hydroxy-3-methylindan-1-one is unique due to the presence of both chlorine atoms and a hydroxyl group on the indanone structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
4,6-dichloro-7-hydroxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8Cl2O2/c1-4-2-7(13)9-8(4)5(11)3-6(12)10(9)14/h3-4,14H,2H2,1H3 |
Clave InChI |
XLNWOHSTQMVJCX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C2=C1C(=CC(=C2O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)





![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)


